REACTION_CXSMILES
|
[Br:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])[C:3]1=[O:19].Br.O=C1C2C(=C(CC(O)=O)C=CC=2)CC1.BrBr>C(O)(=O)C.O>[Br:1][CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:11][C:12]([OH:14])=[O:13])[C:3]1=[O:19]
|
Name
|
(2-bromo-1-oxoindan-4-yl)acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=CC=CC(=C2C1)CC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC2=C(C=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ice
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction medium is kept stirring for one hour at a temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to a temperature
|
Type
|
CUSTOM
|
Details
|
close to 15° C.
|
Type
|
CUSTOM
|
Details
|
close to 15° C
|
Type
|
CUSTOM
|
Details
|
close to 20° C.
|
Type
|
WAIT
|
Details
|
the reaction is continued for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered on sintered glass
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with twice 800 ml of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered on paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 50° C
|
Type
|
CUSTOM
|
Details
|
The solid residue thus obtained
|
Type
|
CUSTOM
|
Details
|
is triturated in 240 ml of diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
filtered on sintered glass and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C2=CC=CC(=C2C1)CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |